7-Desmethyl-3-hydroxyagomelatine

Übersicht

Beschreibung

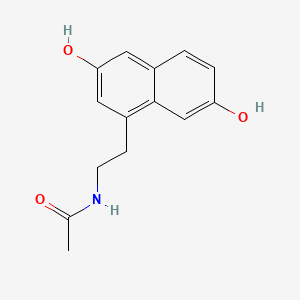

7-Desmethyl-3-hydroxyagomelatine is a metabolite of agomelatine, a compound known for its melatonergic and serotonergic properties. It is structurally characterized by the presence of a naphthalene ring substituted with hydroxyl and ethylacetamide groups. The molecular formula of this compound is C14H15NO3, and it has a molecular weight of 245.27 g/mol .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Bioequivalence Studies

A critical area of research involves the pharmacokinetics of 7-desmethyl-3-hydroxyagomelatine, particularly in bioequivalence studies. These studies are essential for determining whether different formulations of agomelatine result in similar bioavailability.

- Bioequivalence Evaluation : A study utilizing the reference-scaled average bioequivalence (RSABE) method demonstrated that both this compound and its parent compound, agomelatine, maintained bioequivalence within established FDA limits. The 90% confidence intervals for the log-transformed ratios of maximum concentration (Cmax) and area under the curve (AUC) were within acceptable ranges, indicating that formulations could be interchanged without significant differences in efficacy or safety .

- Analytical Methods : The development of sensitive LC-MS/MS methods has allowed for the accurate measurement of this compound levels in human plasma. These methods have been validated for specificity, linearity, and precision, making them suitable for clinical pharmacokinetic studies .

Clinical Implications

The clinical implications of this compound are significant, particularly concerning its role in liver function and potential hepatotoxicity.

- Hepatotoxicity Monitoring : A case study highlighted the importance of monitoring liver function in patients taking agomelatine. The patient experienced acute hepatocellular injury associated with elevated liver enzymes after starting treatment. This incident underscores the need for vigilance regarding liver health in individuals prescribed agomelatine and its metabolites .

- Genetic Factors : Research has indicated that genetic polymorphisms, particularly in the CYP1A2 enzyme, may influence individual responses to agomelatine and its metabolites, affecting their metabolism and potential toxicity . This suggests that personalized medicine approaches could enhance treatment safety and efficacy.

Therapeutic Potential Beyond Depression

Emerging research suggests that this compound may have therapeutic applications beyond its role as a metabolite of agomelatine.

- Anxiolytic Effects : As a melatonergic agonist and serotonergic antagonist, the compound may exhibit anxiolytic properties. Studies exploring its effects on anxiety disorders indicate potential benefits in managing symptoms associated with generalized anxiety disorder .

- Neuroprotective Properties : Preliminary findings suggest that metabolites like this compound may possess neuroprotective effects, which could be beneficial in treating neurodegenerative conditions or cognitive decline associated with aging .

Data Table: Summary of Findings

Wirkmechanismus

Target of Action

7-Desmethyl-3-hydroxyagomelatine is a metabolite of Agomelatine . Its primary targets are the melatonergic receptors (MT1 and MT2) and the serotonergic receptor (5HT2C) . These receptors play crucial roles in the regulation of circadian rhythms and mood .

Mode of Action

This compound acts as an agonist at the melatonergic receptors (MT1 and MT2) and as an antagonist at the serotonergic receptor (5HT2C) . As an agonist, it binds to and activates the melatonergic receptors, while as an antagonist, it binds to the serotonergic receptor and blocks its activation .

Biochemical Pathways

Agomelatine’s action on melatonergic and serotonergic receptors can modulate the release of certain neurotransmitters, potentially affecting mood and sleep-wake cycles .

Pharmacokinetics

Research on agomelatine, the parent compound, suggests that it undergoes extensive first-pass hepatic metabolism . This could impact the bioavailability of this compound, although more research is needed to confirm this.

Result of Action

Given its action on melatonergic and serotonergic receptors, it may influence mood and sleep-wake cycles .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, liver disease might lead to significant alterations of Agomelatine pharmacokinetics, potentially increasing exposure . This could also apply to this compound, although more research is needed to confirm this.

Biochemische Analyse

Biochemical Properties

7-Desmethyl-3-hydroxyagomelatine interacts with melatonergic (MT1 and MT2) and serotonergic (5HT2C) receptors

Cellular Effects

As a metabolite of Agomelatine, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

As a metabolite of Agomelatine, it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Desmethyl-3-hydroxyagomelatine typically involves the demethylation of agomelatine followed by hydroxylation. The process can be summarized as follows:

Demethylation: Agomelatine undergoes demethylation using a suitable demethylating agent such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Demethylation: Using large quantities of demethylating agents in industrial reactors.

Hydroxylation: Employing continuous flow reactors for efficient hydroxylation.

Purification: The final product is purified using techniques such as crystallization or chromatography to achieve high purity.

Analyse Chemischer Reaktionen

Types of Reactions

7-Desmethyl-3-hydroxyagomelatine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it back to its precursor forms.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

Oxidation: Produces quinones or other oxidized derivatives.

Reduction: Yields reduced forms of the compound.

Substitution: Results in various substituted derivatives depending on the reagents used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Agomelatine: The parent compound, known for its higher activity as a melatonergic agonist and serotonergic antagonist.

7-Desmethyl-agomelatine: Another metabolite with similar but distinct properties.

3-Hydroxy-agomelatine: A related compound with hydroxylation at a different position

Uniqueness

7-Desmethyl-3-hydroxyagomelatine is unique due to its specific hydroxylation pattern, which influences its binding affinity and activity at melatonin and serotonin receptors. This distinct structure allows for targeted research into its pharmacological effects and potential therapeutic applications .

Biologische Aktivität

7-Desmethyl-3-hydroxyagomelatine, a metabolite of the antidepressant agomelatine, is recognized for its biochemical interactions primarily as a melatonergic agonist and serotonergic antagonist. This compound, with the CAS number 166527-00-0, has been studied for its pharmacological properties and potential therapeutic applications.

- Molecular Formula : C₁₄H₁₅NO₃

- Molecular Weight : 245.28 g/mol

- Structure : A derivative of agomelatine with modifications that influence its biological activity.

This compound exhibits lower biological activity compared to its parent compound, agomelatine. Agomelatine functions as an agonist at melatonin receptors (MT1 and MT2) and an antagonist at the serotonin receptor subtype 5-HT2C. The reduced activity of this compound is attributed to its altered binding affinity for these receptors, which is critical for its pharmacological effects .

Biological Activity and Pharmacodynamics

Research indicates that while this compound retains some activity at melatonergic receptors, it is significantly less effective than agomelatine. The following table summarizes key findings related to its biological activity:

| Parameter | Agomelatine | This compound |

|---|---|---|

| MT1 Receptor Affinity (pKi) | 6.4 | Lower than Agomelatine |

| MT2 Receptor Affinity (pKi) | 6.2 | Lower than Agomelatine |

| 5-HT2C Antagonism | Yes | Reduced efficacy |

| Antidepressant Activity | Strong | Weak |

| Anxiolytic Activity | Present | Limited |

Research Findings

A study conducted by Li et al. (2015) developed a sensitive LC-MS/MS method to quantify both agomelatine and its metabolites, including this compound in human plasma. The results indicated that although the metabolite could be detected, its concentrations were significantly lower than those of agomelatine, reflecting its reduced biological activity .

Additionally, a comprehensive review highlighted the pharmacokinetics of agomelatine and its metabolites, suggesting that while this compound contributes to the overall pharmacological profile of agomelatine, it does not exhibit the same therapeutic potential .

Eigenschaften

IUPAC Name |

N-[2-(3,7-dihydroxynaphthalen-1-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-9(16)15-5-4-11-7-13(18)6-10-2-3-12(17)8-14(10)11/h2-3,6-8,17-18H,4-5H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMUHSDLSKQLNNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=C2C=C(C=CC2=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.